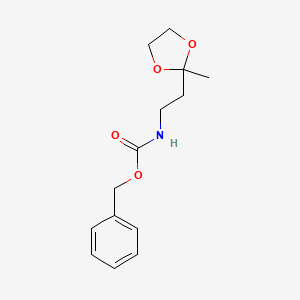

N-Cbz-2-(2-methyl-1,3-dioxolan-2-yl)ethylamine

Description

Contextualizing Protected Amines and Masked Carbonyl Equivalents in Retrosynthetic Analysis

Retrosynthetic analysis is a problem-solving technique in which a target molecule is deconstructed into simpler precursor structures, known as synthons. wikipedia.org This process of working backward from the product to potential starting materials helps in designing a logical and efficient synthetic route. nih.govlibretexts.org A key principle in executing a multi-step synthesis is the use of protecting groups to temporarily mask reactive functional groups, preventing them from participating in unwanted side reactions. chemistry.coachlibretexts.org

Amines are particularly susceptible to a wide range of reagents due to their basic and nucleophilic nature, often necessitating protection. libretexts.orgresearchgate.net One of the most common strategies is to convert the amine into a carbamate (B1207046), which renders the nitrogen significantly less nucleophilic. masterorganicchemistry.com The carboxybenzyl (Cbz or Z) group, introduced by Bergmann and Zervas in 1932, is a classic and widely used amine protecting group for this purpose. masterorganicchemistry.com

Similarly, carbonyl groups in aldehydes and ketones are highly reactive toward nucleophiles and reducing agents. To prevent undesired reactions, they can be "masked" by converting them into a less reactive functional group, such as a ketal or an acetal (B89532). chemistry.coach The 1,3-dioxolane (B20135) group is a common cyclic ketal used to protect ketones. This group is stable to many reaction conditions but can be easily removed with mild acid to regenerate the original carbonyl group. chemistry.coach

In retrosynthesis, N-Cbz-2-(2-methyl-1,3-dioxolan-2-yl)ethylamine represents a "synthetic equivalent"—a real chemical reagent that carries out the function of an idealized synthon. deanfrancispress.com It serves as the equivalent for a γ-amino ketone synthon, where both the amine and ketone functionalities are latent and can be revealed selectively at the desired stages of a synthesis.

| Functional Group | Protecting Group | Abbreviation | Typical Protection Reagent | Typical Deprotection Condition |

|---|---|---|---|---|

| Amine | Carboxybenzyl | Cbz, Z | Benzyl (B1604629) chloroformate (CbzCl) | Catalytic Hydrogenolysis (H₂, Pd/C) |

| Amine | tert-Butoxycarbonyl | Boc | Di-tert-butyl dicarbonate (B1257347) (Boc₂O) | Strong Acid (e.g., TFA) |

| Ketone | Ethylene (B1197577) Ketal | - | Ethylene glycol, acid catalyst | Aqueous Acid (e.g., HCl) |

Strategic Significance of this compound as a Versatile Synthetic Synthon

The strategic importance of this compound lies in its identity as a bifunctional building block with orthogonally protected groups. Orthogonal protection refers to the presence of multiple protecting groups in a molecule that can be removed under distinct reaction conditions, allowing for selective deprotection. masterorganicchemistry.com

The Cbz group on the amine is typically removed via catalytic hydrogenolysis (e.g., H₂ gas with a palladium catalyst), a reductive condition that does not affect the acid-sensitive dioxolane. Conversely, the dioxolane group is readily cleaved under mild aqueous acidic conditions, which leave the Cbz group intact. This orthogonality provides chemists with the flexibility to unmask either the amine or the ketone first, enabling a diverse range of subsequent transformations.

For instance, the amine can be deprotected to participate in amide bond formation, alkylation, or other nucleophilic additions, while the ketone remains masked. Alternatively, the ketone can be regenerated from the dioxolane to undergo reactions such as Wittig olefination, Grignard additions, or reductive amination, all while the amine functionality remains protected by the Cbz group. This controlled, stepwise reactivity makes it a powerful tool for constructing complex nitrogen-containing molecules, including various alkaloids, amino sugars, and pharmaceutical intermediates.

| Property | Value |

|---|---|

| CAS Number | 54667-01-5 |

| Molecular Formula | C₁₄H₁₉NO₄ |

| Molecular Weight | 265.3 g/mol |

| Protecting Group | Location | Deprotection Method | Resulting Functional Group |

|---|---|---|---|

| Carboxybenzyl (Cbz) | Amine | Catalytic Hydrogenolysis | Primary Amine |

| 2-Methyl-1,3-dioxolane | Carbonyl (Ketone) | Aqueous Acid | Methyl Ketone |

Historical Development and Emerging Trends in the Chemistry of Related Building Blocks

The conceptual foundation for molecules like this compound is built upon decades of research in synthetic organic chemistry. The development of amine protection was significantly advanced by the needs of peptide synthesis, with the introduction of the p-toluenesulfonyl (Tos) group and later the highly influential Cbz group in the 1930s. masterorganicchemistry.comcreative-peptides.com The use of acetals and ketals to protect carbonyls has been a fundamental strategy for nearly as long. The combination of these established protection strategies into a single, versatile building block represents a logical evolution in the design of synthetic intermediates.

Aminoaldehydes and aminoketones are an important class of compounds due to their bifunctionality, which makes them valuable in both biological processes and chemical synthesis. wikipedia.org However, primary and secondary aminoketones are often unstable and prone to self-condensation. wikipedia.org This inherent instability underscores the necessity for protected building blocks like the title compound, which provide a stable and controllable source of the aminoketone scaffold.

Emerging trends in organic synthesis focus on increasing molecular complexity and efficiency. There is a continuous drive to develop novel synthetic methods for preparing valuable synthons like α- and β-amino ketones. rsc.orgorganic-chemistry.org Furthermore, the field is moving towards the creation of modular "building block" approaches to synthesize complex, three-dimensional molecules, akin to using a molecular construction kit. illinois.edu Molecules such as this compound are perfectly aligned with this trend, offering a pre-packaged, functionally dense unit that can be readily incorporated into larger structures. Future developments will likely involve creating an even wider array of such multifunctional building blocks with different protecting groups and structural motifs to further expand the synthetic chemist's toolbox.

Structure

3D Structure

Properties

IUPAC Name |

benzyl N-[2-(2-methyl-1,3-dioxolan-2-yl)ethyl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO4/c1-14(18-9-10-19-14)7-8-15-13(16)17-11-12-5-3-2-4-6-12/h2-6H,7-11H2,1H3,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZGCZLYCSDUJNW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OCCO1)CCNC(=O)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for N Cbz 2 2 Methyl 1,3 Dioxolan 2 Yl Ethylamine

De Novo Synthesis from Simple Precursors

De novo synthesis involves constructing the target molecule from basic, readily available starting materials. This approach is fundamental in organic chemistry and often involves sequential bond-forming and functional group manipulation steps.

Amidation and Dioxolane Formation Strategies

A primary strategy for synthesizing N-Cbz-2-(2-methyl-1,3-dioxolan-2-yl)ethylamine involves a linear sequence beginning with a simple keto-amine or a related precursor. This pathway hinges on two critical transformations: the formation of the dioxolane ring to protect the ketone and the subsequent amidation of the primary amine to install the Cbz group.

A logical starting material is 4-aminobutan-2-one. The synthesis proceeds in two key steps:

Dioxolane Formation (Acetalization): The ketone functionality of 4-aminobutan-2-one is first protected to prevent side reactions during the subsequent amidation step. This is achieved by reacting it with ethylene (B1197577) glycol in the presence of an acid catalyst, such as p-toluenesulfonic acid (p-TSA), to form the intermediate 2-(2-aminoethyl)-2-methyl-1,3-dioxolane. This reaction is a standard method for protecting ketones and aldehydes researchgate.net.

Amidation (N-Cbz Protection): The resulting primary amine, 2-(2-aminoethyl)-2-methyl-1,3-dioxolane, is then reacted with benzyl (B1604629) chloroformate (Cbz-Cl). The reaction is typically carried out in the presence of a base, such as triethylamine or sodium carbonate, to neutralize the hydrochloric acid byproduct. This step yields the final target compound. The Cbz group is a widely used protecting group for amines in peptide synthesis and other areas of organic chemistry due to its stability and specific deprotection methods total-synthesis.comijacskros.com.

A summary of this synthetic approach is presented below:

Interactive Data Table: Two-Step Synthesis from 4-aminobutan-2-one

| Step | Reactant | Reagents | Solvent | Product | Typical Yield (%) |

| 1 | 4-Aminobutan-2-one | Ethylene glycol, p-TSA (cat.) | Toluene (B28343) | 2-(2-Aminoethyl)-2-methyl-1,3-dioxolane | 85-95 |

| 2 | 2-(2-Aminoethyl)-2-methyl-1,3-dioxolane | Benzyl chloroformate, Triethylamine | Dichloromethane | This compound | 90-98 |

Convergent and Divergent Synthetic Routes

Beyond a simple linear sequence, more complex strategies can be employed.

Convergent Synthesis: A convergent approach involves preparing key fragments of the molecule separately before combining them in a final step. For this target, one fragment could be a Cbz-protected two-carbon synthon with a leaving group, and the other could be a nucleophile derived from 2-methyl-1,3-dioxolane. While less direct for this specific molecule, this strategy can be highly efficient for more complex structures.

Divergent Synthesis: A divergent strategy utilizes a common intermediate to create a library of related compounds. The key intermediate, 2-(2-aminoethyl)-2-methyl-1,3-dioxolane (CAS 62240-37-3) labshake.comalfa-chemistry.comscbt.com, is an excellent starting point for a divergent approach. By reacting this intermediate with various protecting group reagents, a range of N-protected analogues can be synthesized. This is valuable for structure-activity relationship (SAR) studies in medicinal chemistry.

Interactive Data Table: Divergent Synthesis from a Common Intermediate

| Starting Material | Reagent | Product |

| 2-(2-Aminoethyl)-2-methyl-1,3-dioxolane | Benzyl chloroformate (Cbz-Cl) | This compound |

| 2-(2-Aminoethyl)-2-methyl-1,3-dioxolane | Di-tert-butyl dicarbonate (B1257347) (Boc₂O) | N-Boc-2-(2-methyl-1,3-dioxolan-2-yl)ethylamine |

| 2-(2-Aminoethyl)-2-methyl-1,3-dioxolane | Fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) | N-Fmoc-2-(2-methyl-1,3-dioxolan-2-yl)ethylamine |

| 2-(2-Aminoethyl)-2-methyl-1,3-dioxolane | Acetyl chloride | N-Acetyl-2-(2-methyl-1,3-dioxolan-2-yl)ethylamine |

Functional Group Interconversion Approaches

This strategy involves synthesizing a precursor molecule that already has the correct carbon skeleton and then converting its functional groups into those required in the final product.

Transformation of Related Substrates

An effective alternative to starting with a keto-amine is to begin with a precursor containing a functional group that can be readily converted to a primary amine, such as an azide (B81097) or a nitrile.

For instance, a synthetic route could begin with 4-hydroxy-2-butanone researchgate.net. This precursor can be converted to 2-(2-bromoethyl)-2-methyl-1,3-dioxolane researchgate.net. This bromo-derivative can then undergo nucleophilic substitution with sodium azide to yield 2-(2-azidoethyl)-2-methyl-1,3-dioxolane. The azide group serves as a stable precursor to the amine. The final step is the reduction of the azide to the primary amine, which can be accomplished using methods like catalytic hydrogenation (H₂ with a palladium catalyst) or with reducing agents like lithium aluminum hydride (LiAlH₄) jove.commasterorganicchemistry.compressbooks.pub. The resulting amine is then protected with the Cbz group as previously described.

This multi-step process is advantageous as it avoids handling the potentially unstable 4-aminobutan-2-one and utilizes stable, common intermediates.

Selective Protection and Deprotection Regimens

The synthesis of this compound is an excellent case study in the strategic use of orthogonal protecting groups.

Dioxolane as a Ketone Protecting Group: The dioxolane (a ketal) is stable under the basic or neutral conditions typically used for Cbz protection of amines masterorganicchemistry.com. However, it is readily cleaved under acidic conditions to regenerate the ketone. This allows for the selective deprotection of the ketone while the Cbz-protected amine remains intact.

Cbz as an Amine Protecting Group: The Cbz group is robust and stable to a wide range of reagents, including the acidic conditions that would remove the dioxolane. Its removal is most commonly achieved through catalytic hydrogenolysis (e.g., H₂ over Pd/C) total-synthesis.commasterorganicchemistry.com. This process is mild and cleaves the Cbz group to yield the free amine, toluene, and carbon dioxide.

The orthogonality of these two groups is crucial; one can be removed without affecting the other, enabling selective transformations at different parts of the molecule.

Green Chemistry Principles in this compound Synthesis

Green chemistry focuses on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. These principles are increasingly important in both academic and industrial settings to enhance the sustainability of chemical synthesis.

Solvent-Free or Environmentally Benign Solvent Systems

A key principle of green chemistry is the reduction or replacement of hazardous solvents. rsc.org Solvent-free reactions, where the reaction is conducted in the absence of a solvent, can significantly reduce waste and simplify purification processes. researchgate.net When a solvent is necessary, the use of environmentally benign alternatives such as water, supercritical fluids, or bio-derived solvents is encouraged. greentech.frresearchgate.net For instance, water is an ideal green solvent due to its non-toxic, non-flammable, and abundant nature. researchgate.net The selection of a solvent system is a critical aspect of designing a green synthesis. However, specific studies on solvent-free or green solvent systems for the synthesis of this compound are not reported.

Atom Economy and Waste Minimization Strategies

Atom economy, a concept developed by Barry Trost, is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. primescholars.com Reactions with high atom economy, such as addition and rearrangement reactions, are considered greener as they generate less waste. nih.gov

| Reaction Type | General Atom Economy | Byproducts |

| Addition | High (often 100%) | None |

| Substitution | Moderate | Leaving groups |

| Elimination | Low | Small molecules (e.g., H2O) |

| Rearrangement | High (100%) | None |

Strategies to improve atom economy include designing syntheses that maximize the incorporation of all reactant atoms into the final product and minimizing the use of protecting groups and stoichiometric reagents. nih.gov Specific atom economy calculations for a validated synthesis of this compound cannot be performed without a documented reaction scheme.

Catalytic Methods for Enhanced Sustainability

The use of catalysts is a fundamental principle of green chemistry. Catalysts, used in small amounts, can increase reaction rates and selectivity, often allowing for milder reaction conditions and reducing energy consumption. benthamdirect.com They are generally preferable to stoichiometric reagents, which are consumed in the reaction and contribute to waste generation. cell.com Both homogeneous and heterogeneous catalysts can enhance the sustainability of a synthesis. Heterogeneous catalysts offer the additional advantage of being easily separated from the reaction mixture and recycled. researchgate.net The development of biocatalysts (enzymes) also offers a green alternative, as they operate under mild conditions in aqueous environments and exhibit high selectivity. rsc.org While catalytic methods for N-Cbz protection and the formation of related compounds are known, specific catalytic syntheses designed for enhanced sustainability of this compound have not been found in the literature. benthamdirect.comacs.org

Reactivity and Transformations of N Cbz 2 2 Methyl 1,3 Dioxolan 2 Yl Ethylamine

Reactions Involving the Carbobenzyloxy (Cbz) Protecting Group

The carbobenzyloxy group is a widely used protecting group for amines in organic synthesis. total-synthesis.com Its removal and the subsequent reactions of the liberated amine are crucial steps in synthetic pathways involving N-Cbz-2-(2-methyl-1,3-dioxolan-2-yl)ethylamine.

The cleavage of the Cbz group is most commonly achieved through hydrogenolysis or under acidic conditions (acidolysis). total-synthesis.com

Hydrogenolysis: This is a standard and often preferred method for Cbz deprotection, typically involving catalytic hydrogenation. scientificupdate.com The reaction is carried out using hydrogen gas and a noble metal catalyst, most commonly palladium on carbon (Pd/C). researchgate.netresearchgate.net The process is generally clean and efficient, yielding the free amine, toluene (B28343), and carbon dioxide as byproducts. total-synthesis.com Transfer hydrogenolysis, using a hydrogen donor like ammonium (B1175870) formate (B1220265) instead of hydrogen gas, is also an effective alternative. researchgate.net While highly effective, a potential drawback of catalytic hydrogenation is its incompatibility with other reducible functional groups within the molecule, such as alkenes, alkynes, or aryl halides, which may undergo competing reduction. scientificupdate.com

Acidolysis: Acid-mediated deprotection offers a metal-free alternative to hydrogenolysis. tdcommons.org While the Cbz group is generally stable to mild acidic conditions, it can be cleaved by strong acids. total-synthesis.com Reagents such as concentrated hydrochloric acid (HCl), hydrogen bromide (HBr) in acetic acid, or Lewis acids like aluminum chloride (AlCl₃) can effectively remove the Cbz group. total-synthesis.comtdcommons.orgorganic-chemistry.org These methods are particularly useful when the substrate contains functional groups sensitive to reduction. tdcommons.org From a commercial and process development perspective, acid-based strategies are often considered safer, more cost-effective, and more sustainable than those requiring heavy metals and high-pressure hydrogen gas. tdcommons.org

| Methodology | Typical Reagents | General Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Hydrogenolysis | H₂, Pd/C; Ammonium formate, Pd/C (Transfer Hydrogenolysis) | Ambient temperature and pressure, alcoholic solvents (e.g., MeOH, EtOH). researchgate.netchemspider.com | Mild conditions, clean reaction, high yields. total-synthesis.comchemspider.com | Incompatible with reducible functional groups (alkenes, alkynes, aryl halides). scientificupdate.com Safety concerns with H₂ gas. tdcommons.org |

| Acidolysis | HBr/Acetic Acid, Concentrated HCl, AlCl₃, TMSI. total-synthesis.comorganic-chemistry.orgresearchgate.net | Varies from room temperature to elevated temperatures depending on the reagent. tdcommons.orgorganic-chemistry.org | Metal-free, operationally simple, scalable, compatible with reducible groups. tdcommons.org | Harsh conditions may not be suitable for acid-sensitive functional groups. total-synthesis.com |

Once the Cbz group is removed to yield 2-(2-methyl-1,3-dioxolan-2-yl)ethylamine, the resulting primary amine is a versatile nucleophile that can undergo a variety of transformations.

Alkylation and Acylation: The primary amine can be readily N-alkylated or N-acylated. N-alkylation can be achieved with alkyl halides or through reductive amination. nih.gov N-acylation, to form amides, is typically performed using acyl chlorides, anhydrides, or carboxylic acids activated with coupling agents. These reactions are fundamental in building more complex molecular architectures.

Urea (B33335)/Carbamate (B1207046) Formation: The synthesis of ureas is a common transformation for primary amines. nih.gov This is most frequently accomplished by reacting the amine with an isocyanate. nih.govorganic-chemistry.org Alternatively, amines can be converted into carbamates by reaction with chloroformates or other carbonyl sources, which can then be further reacted to form unsymmetrical ureas. organic-chemistry.orgorganic-chemistry.org The urea functional group is a key structural motif in many biologically active compounds and is valued for its ability to form stable hydrogen bonds with protein targets. nih.gov

| Transformation | Typical Reagents | Product Functional Group | Significance |

|---|---|---|---|

| Alkylation | Alkyl halides (e.g., R-Br, R-I), Aldehydes/Ketones + reducing agent | Secondary or Tertiary Amine | Introduces alkyl substituents for structural modification. |

| Acylation | Acyl chlorides (RCOCl), Anhydrides ((RCO)₂O), Carboxylic acids + coupling agents | Amide | Forms stable amide bonds, common in peptide synthesis and pharmaceuticals. |

| Urea Formation | Isocyanates (R-N=C=O), Phosgene derivatives, 1,1'-Carbonyldiimidazole (CDI). nih.govnih.gov | Urea | Creates a key hydrogen-bonding moiety found in many drugs. nih.gov |

| Carbamate Formation | Chloroformates (e.g., Boc₂O, Fmoc-Cl) | Carbamate | Re-protection with an alternative protecting group or use as an intermediate. organic-chemistry.org |

Reactions Involving the 1,3-Dioxolane (B20135) Moiety

The 1,3-dioxolane group in this compound functions as a ketal, protecting a ketone carbonyl group. Its reactivity is characteristic of acetals and ketals.

The primary reaction of the 1,3-dioxolane moiety is acid-catalyzed hydrolysis to regenerate the parent carbonyl compound. This deprotection is typically achieved by treatment with an aqueous acid, such as dilute HCl or sulfuric acid (H₂SO₄). nih.gov The reaction is reversible, and the removal of the diol byproduct (ethylene glycol) or the use of excess water drives the equilibrium toward the ketone product. This transformation is orthogonal to the Cbz deprotection via hydrogenolysis, allowing for selective deprotection of either the ketone or the amine.

Under certain conditions, the 1,3-dioxolane ring can undergo ring-opening reactions. For instance, cationic ring-opening polymerization of 1,3-dioxolane is a known process used to synthesize polyacetals. researchgate.netorientjchem.org While polymerization is not the goal for a monofunctionalized substrate, the principles of acid-catalyzed ring-opening can be applied. This could potentially lead to the formation of a hydroxy ether, providing a different avenue for functionalization compared to simple hydrolysis. For example, ring-opening of related 1,3-dioxolane-4-ones can be facilitated by various catalysts to produce functional polymers. rsc.org

While 1,3-dioxolanes are generally stable to bases and nucleophiles, reactions can be induced under specific conditions. Nucleophilic attack is not a common pathway for simple 1,3-dioxolanes due to the lack of a suitable leaving group. However, highly reactive nucleophiles or the presence of Lewis acids can promote reactions at the acetal (B89532) carbon. researchgate.netmdpi.com Rearrangement pathways are also possible, particularly in complex systems or under photochemical or thermal stress. For instance, studies on related five-membered ring systems like dioxaphospholes have shown they can rearrange into more complex cage-like structures. rsc.org In some cases, treatment with organic bases can lead to fragmentation of the dioxolane ring through a retro-aldol type process. researchgate.net

Reactions Involving the Ethanamine Backbone

The reactivity of the ethylamine (B1201723) portion of this compound is fundamentally controlled by the presence of the benzyloxycarbonyl (Cbz) protecting group on the nitrogen atom. This carbamate functionality renders the nitrogen lone pair non-nucleophilic due to resonance stabilization, thus precluding direct alkylation or acylation reactions. nih.govmasterorganicchemistry.com Consequently, transformations aimed at modifying the amine require a prior deprotection step.

Chain Elongation and Functionalization

To achieve chain elongation or functionalization at the nitrogen atom, the Cbz group must first be removed. The standard and most efficient method for Cbz deprotection is catalytic hydrogenation, typically employing hydrogen gas and a palladium-on-carbon catalyst (H₂/Pd-C). total-synthesis.comorganic-chemistry.org This process reductively cleaves the benzylic C-O bond to release the free amine as its carbamic acid, which spontaneously decarboxylates to yield 2-(2-methyl-1,3-dioxolan-2-yl)ethanamine, along with toluene and carbon dioxide as byproducts. total-synthesis.com

Once the primary amine is unmasked, it becomes a versatile nucleophilic handle for a variety of subsequent functionalization and chain-elongation reactions. The stability of the dioxolane (acetal) group under the basic or neutral conditions typical for these reactions ensures that the protected carbonyl remains intact.

Table 1: Potential Functionalization Reactions of the Deprotected Amine

| Reaction Type | Reagents and Conditions | Product Type |

| N-Alkylation | Alkyl halide (e.g., R-Br), non-nucleophilic base (e.g., K₂CO₃), solvent (e.g., ACN) | Secondary Amine |

| N-Acylation | Acyl chloride (R-COCl) or anhydride (B1165640) ((RCO)₂O), base (e.g., Et₃N), solvent (e.g., CH₂Cl₂) | Amide |

| Reductive Amination | Aldehyde (R-CHO) or Ketone (R₂C=O), reducing agent (e.g., NaBH(OAc)₃), solvent (e.g., CH₂Cl₂) | Secondary or Tertiary Amine |

| Michael Addition | α,β-Unsaturated carbonyl compound, solvent (e.g., MeOH) | β-Amino carbonyl compound |

Cyclization Reactions for Heterocycle Synthesis

This compound is an excellent precursor for the synthesis of nitrogen-containing heterocycles, particularly substituted piperidines. nih.govorganic-chemistry.org The synthetic strategy hinges on the sequential deprotection of the acetal and the amine to generate a key intermediate, a 5-aminoketone, which can then undergo intramolecular cyclization.

The process typically involves two key transformations:

Acetal Hydrolysis: The dioxolane group is selectively cleaved under aqueous acidic conditions (e.g., HCl in THF/H₂O) to unveil the ketone functionality. This yields N-Cbz-5-amino-2-pentanone.

Intramolecular Cyclization: Following the removal of the Cbz group via hydrogenolysis, the resulting 5-amino-2-pentanone can cyclize. The nature of the final heterocyclic product is determined by the specific reaction conditions employed for the cyclization step. For instance, intramolecular reductive amination leads to the formation of a piperidine (B6355638) ring. rsc.orgwhiterose.ac.uk

This step-wise approach, which relies on the differential reactivity of the protecting groups, allows for the controlled construction of complex cyclic architectures.

Table 2: Illustrative Cyclization Pathways for Heterocycle Synthesis

| Target Heterocycle | Step 1: Acetal Deprotection | Step 2: Cbz Deprotection & Cyclization | Product Structure |

| 2-Methyl-1,4,5,6-tetrahydropyridine | Aqueous acid (e.g., HCl, H₂O) | H₂, Pd/C (intramolecular imine formation) | 6-membered cyclic imine |

| 2-Methylpiperidine | Aqueous acid (e.g., HCl, H₂O) | H₂, Pd/C, followed by a reducing agent (e.g., NaBH₃CN) | Saturated 6-membered ring |

| 1,3-Oxazinane | Not applicable; requires different starting material | Intramolecular cyclization can be catalyzed by acids for certain N-Cbz protected precursors. frontiersin.orgresearchgate.net | 6-membered ring with N and O |

Chemo- and Regioselectivity in Complex Reaction Environments

The synthetic utility of this compound is significantly enhanced by the distinct chemical properties of its two primary functional groups: the Cbz-protected amine and the acetal. This differentiation allows for a high degree of chemo- and regioselectivity in multistep syntheses.

Differential Reactivity of Amine and Acetal Functions

The key to the selective manipulation of this molecule lies in the contrasting stability of the carbamate and acetal moieties under various reaction conditions.

Acetal (1,3-Dioxolane): Acetals are fundamentally ethers and share their characteristic stability under neutral to strongly basic conditions. libretexts.org They are also inert to many nucleophilic reagents and reducing agents, including catalytic hydrogenation. Their principal reactivity is their lability toward acid-catalyzed hydrolysis, which regenerates the parent carbonyl compound. organic-chemistry.org

Carbamate (Cbz-amine): The Cbz group is exceptionally stable under a wide range of conditions, including those that are moderately acidic or basic. masterorganicchemistry.comacs.org Its defining vulnerability is to catalytic hydrogenolysis, a reductive cleavage method that is mild and highly specific for benzyl-type protecting groups. total-synthesis.comorganic-chemistry.org While strong acids like HBr in acetic acid can also cleave the Cbz group, this method is harsher and less chemoselective. total-synthesis.com

This differential reactivity profile enables chemists to perform reactions on other parts of a molecule while leaving one or both of these groups intact, or to remove them selectively when required.

Table 3: Stability of Functional Groups under Various Conditions

| Condition | Acetal (Dioxolane) | Cbz-Protected Amine |

| Aqueous Acid (e.g., HCl/H₂O) | Labile (cleaved) | Stable |

| Strong Base (e.g., NaOH, NaH) | Stable | Stable |

| Catalytic Hydrogenation (H₂, Pd/C) | Stable | Labile (cleaved) |

| Nucleophiles (e.g., Grignard, Organolithiums) | Stable | Stable |

Applications of N Cbz 2 2 Methyl 1,3 Dioxolan 2 Yl Ethylamine As a Synthetic Intermediate

Role in the Total Synthesis of Bioactive Natural Products

While specific, direct examples of the use of N-Cbz-2-(2-methyl-1,3-dioxolan-2-yl)ethylamine in the total synthesis of named natural products are not extensively detailed in broadly available literature, its structural motifs are archetypal for key synthetic strategies. The protected amine and ketone functionalities are fundamental to constructing the complex architectures inherent in many natural products.

The core utility of this intermediate involves the eventual deprotection of the Cbz group, typically via hydrogenolysis, to reveal a primary amine. This amine can then be elaborated into various side chains. The dioxolane-protected ketone at the other end of the molecule remains inert during this process. This strategy is fundamental in synthesizing molecules where an amino group needs to be introduced late in a synthetic sequence after other sensitive functional groups have been established.

Nitrogen-containing heterocycles are ubiquitous in bioactive natural products. This compound serves as a precursor to amino ketones, which are classic starting materials for synthesizing a wide array of heterocyclic systems. Following Cbz deprotection and subsequent reaction of the amine, the dioxolane can be hydrolyzed under acidic conditions to reveal the ketone. This ketone can then participate in intramolecular cyclization reactions to form rings, a key step in building complex scaffolds like piperidines, pyrrolidines, and other intricate polycyclic systems found in alkaloids.

Utility in the Preparation of Pharmaceutical Precursors and Advanced Intermediates

In medicinal chemistry, the synthesis of novel drug candidates often requires versatile building blocks that allow for the systematic modification of a lead compound. The dual-protected nature of this compound makes it an attractive starting point for creating libraries of related compounds for structure-activity relationship (SAR) studies.

The unprotected parent compound, 2-(2-Methyl-1,3-dioxolan-2-yl)ethanamine, is recognized as a valuable building block for more complex molecules, including potential therapeutics. The N-Cbz protected version is an essential intermediate that allows for controlled, stepwise synthesis. After coupling the Cbz-protected amine via amide bond formation or other reactions, the ketal can be deprotected to allow further modification, or vice versa. This sequential reactivity is critical in constructing advanced pharmaceutical intermediates where precise control over functional group manipulation is necessary.

Table 1: Synthetic Utility of Protected Amines in Drug Discovery

| Protective Group | Cleavage Condition | Utility in Synthesis |

|---|---|---|

| Cbz | Catalytic Hydrogenation | Stable to a wide range of reagents; allows for late-stage amine introduction. |

| Boc | Acidic Conditions | Orthogonal to Cbz; enables differential protection strategies. |

| Fmoc | Basic Conditions | Commonly used in peptide synthesis; provides another layer of orthogonality. |

This table illustrates the role of common amine protecting groups, such as the Cbz group present in the title compound, in the strategic synthesis of complex molecules.

While this compound is achiral, it can be used in reactions with chiral substrates or catalysts to generate chiral products. Asymmetric synthesis is paramount in pharmacology, as different enantiomers of a drug can have vastly different biological activities. researchgate.netnih.gov For instance, the amine, once deprotected, could be reacted with a chiral acid in a resolution step, or the ketone, once revealed, could undergo an asymmetric reduction. The principles of asymmetric synthesis are crucial for producing enantiomerically pure pharmaceuticals. encyclopedia.pubmdpi.com

Development of Specialized Reagents and Ligands

The functional groups within this compound make it a candidate for the synthesis of specialized chemical tools. The amine, after deprotection, can be used to anchor the molecule to a solid support for use in solid-phase synthesis or to create ligands for metal catalysis. The ability of amines to coordinate with transition metals is a foundational concept in the design of catalysts for a wide range of chemical transformations.

Table 2: Mentioned Compound Names

| Compound Name |

|---|

| This compound |

| 2-(2-Methyl-1,3-dioxolan-2-yl)ethanamine |

| Piperidines |

Incorporation into Chiral Ligand Systems

Chiral ligands are essential components in asymmetric catalysis, enabling the synthesis of enantiomerically pure compounds. researchgate.net The structure of this compound serves as a foundational scaffold for the synthesis of various classes of chiral ligands. Following deprotection of the amine, the resulting primary amine can be incorporated into numerous ligand frameworks.

The ethylamine (B1201723) backbone is a common motif in many successful chiral ligands. For instance, C2-symmetric chiral N,N'-dioxide ligands can be synthesized from amino acids and amines, acting as neutral tetradentate ligands for a variety of metal ions. rsc.org Similarly, the synthesis of chiral bis(oxazolinyl) and bis(imidazolinyl) ligands often starts from chiral amino alcohols, which can be derived from precursors like the title compound after appropriate modifications. nih.gov

The synthetic utility of this compound lies in its ability to be selectively deprotected and modified. The Cbz group can be removed to reveal the primary amine, which can then be acylated or alkylated to build ligand structures such as N-acylethylenediamines or β-diketiminato-type ligands. researchgate.netnih.gov Furthermore, subsequent deprotection of the dioxolane group under acidic conditions reveals a ketone, which can be used as an additional coordination site or a point for further structural elaboration, thus allowing for the creation of tridentate or tetradentate ligands. rsc.org

| Potential Ligand Type | Role of this compound | Key Synthetic Steps |

|---|---|---|

| N,N'-dioxide Ligands | Provides the core ethylamine backbone. | 1. Cbz deprotection. 2. Dimerization/Coupling with a chiral acid chloride. 3. Oxidation to form N-oxides. |

| Bis(oxazoline) Ligands | Source of the chiral diamine or amino alcohol fragment (after modification). | 1. Cbz deprotection. 2. Dioxolane deprotection and reduction to alcohol. 3. Condensation with a dicarboxylic acid derivative. |

| β-Diketiminato Ligands | Serves as the amine component for condensation. | 1. Cbz deprotection. 2. Condensation with a 1,3-diketone. |

Precursors for Advanced Polymer Architectures

The bifunctional nature of the molecule, once deprotected, makes it a suitable monomer for the synthesis of advanced polymers. The presence of both an amine and a ketone in the deprotected form, 4-amino-4-methyl-2-pentanone, allows for its participation in various polymerization reactions.

For example, the primary amine can react with dicarboxylic acids or their derivatives to form polyamides, or with diisocyanates to form polyureas. The ketone functionality can be used in condensation polymerizations or be modified to introduce other polymerizable groups. This dual functionality enables the creation of polymers with reactive pendant groups, which can be used for cross-linking or for grafting other polymer chains, leading to complex polymer architectures such as comb or brush polymers. Molecularly imprinted polymers, which have tailored recognition sites, can also be fabricated using monomers derived from such versatile precursors. mdpi.com

| Polymer Type | Role of Deprotected Monomer (4-amino-4-methyl-2-pentanone) | Resulting Polymer Feature |

|---|---|---|

| Polyamides | Acts as a diamine monomer (conceptually, if coupled with another functional group). | Contains ketone groups along the polymer backbone for post-polymerization modification. |

| Polyimines (Schiff Base Polymers) | Reacts with dialdehydes or diketones. | Forms conjugated backbones with potential applications in materials science. |

| Functional Methacrylates | The amine is reacted with methacryloyl chloride to form a polymerizable monomer. | Leads to polymers with protected ketone side chains, which can be deprotected to yield reactive sites. |

Contributions to Methodology Development in Organic Synthesis

The unique structure of this compound facilitates its use in the development and exploration of new synthetic methods, particularly in bond-forming reactions and protecting group strategies.

New C-C and C-N Bond Forming Reactions

Carbon-carbon (C-C) and carbon-nitrogen (C-N) bond forming reactions are fundamental to organic synthesis. nih.govesciencesspectrum.com The reactive sites unmasked by the deprotection of this compound can participate in a variety of these transformations.

C-N Bond Formation: The primary amine, revealed after hydrogenolysis of the Cbz group, is a potent nucleophile. It can participate in a range of C-N bond forming reactions, including:

N-Arylation: Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, can be used to form aryl-nitrogen bonds. tcichemicals.comrsc.orgresearchgate.net

Reductive Amination: The amine can react with aldehydes and ketones in the presence of a reducing agent to form secondary or tertiary amines.

Michael Addition: The amine can act as a nucleophile in conjugate additions to α,β-unsaturated carbonyl compounds.

C-C Bond Formation: The ketone, unmasked by acid-catalyzed hydrolysis of the dioxolane, provides access to C-C bond formation via its enolate.

Aldol (B89426) Reactions: In the presence of a base, the ketone can form an enolate, which can then react with aldehydes or ketones to form β-hydroxy ketones.

Alkylation: The α-carbon to the ketone can be alkylated using various electrophiles after enolate formation.

| Bond Type | Reaction | Reactive Site (Post-Deprotection) | Typical Reagents |

|---|---|---|---|

| C-N | Buchwald-Hartwig Amination | Primary Amine | Aryl halide, Palladium catalyst, Base |

| C-N | Amide Coupling | Primary Amine | Carboxylic acid, Coupling agent (e.g., DCC, EDC) |

| C-C | Aldol Condensation | α-Carbon to Ketone | Aldehyde/Ketone, Acid or Base catalyst |

| C-C | Mannich Reaction | α-Carbon to Ketone | Formaldehyde, Secondary amine |

Expanding the Scope of Protecting Group Chemistry

A protecting group is a molecular fragment that is temporarily introduced to mask a reactive functional group during a chemical transformation elsewhere in the molecule. wikipedia.org The effectiveness of a multi-step synthesis often relies on a robust protecting group strategy. This compound is an excellent example of a molecule featuring an orthogonal protecting group strategy. organic-chemistry.org

The Cbz group is stable to acidic conditions but is readily cleaved by catalytic hydrogenolysis. Conversely, the dioxolane group is stable to hydrogenation and basic conditions but is easily removed with aqueous acid. nih.govorganic-chemistry.org This differential reactivity allows for the selective deprotection and modification of one functional group while the other remains protected. For instance, the amine can be deprotected and reacted to form an amide, and subsequently, the ketone can be deprotected to undergo an aldol reaction without affecting the newly formed amide bond. This selective, stepwise functionalization is crucial in the synthesis of complex molecules. uchicago.edu

| Protecting Group | Functional Group Protected | Deprotection Conditions | Stability of Other Protecting Group |

|---|---|---|---|

| Carbobenzyloxy (Cbz) | Amine | H₂, Pd/C (Catalytic Hydrogenolysis) | Stable |

| 2-Methyl-1,3-dioxolane (Ketal) | Ketone | Aqueous Acid (e.g., HCl, H₂SO₄) | Stable |

Mechanistic and Theoretical Investigations of N Cbz 2 2 Methyl 1,3 Dioxolan 2 Yl Ethylamine

Computational Chemistry Studies

Computational chemistry serves as a powerful tool for exploring the energetic landscapes and reaction dynamics of N-Cbz-2-(2-methyl-1,3-dioxolan-2-yl)ethylamine. Techniques such as Density Functional Theory (DFT) are frequently employed to model its properties and predict its behavior in chemical reactions. nih.govnih.gov

The flexibility of this compound arises from several rotatable bonds, leading to various possible conformations. Conformational analysis aims to identify the most stable (lowest energy) arrangements of the molecule. nih.govresearchgate.net Quantum-chemical calculations are used to determine the potential energy surface and locate the energy minima corresponding to stable conformers. researchgate.net

The relative energies of these conformers dictate their population at thermal equilibrium. Key dihedral angles, such as those around the C-C and C-N bonds of the ethylamine (B1201723) backbone and the C-O bond of the carbamate (B1207046) group, are systematically varied to map the conformational space. The results typically show that steric and electronic interactions govern the conformational preferences. For instance, gauche and anti conformations about the central C-C bond will exhibit distinct energy levels due to steric hindrance and potential intramolecular hydrogen bonding.

Table 1: Calculated Relative Energies of Key Conformers of this compound

| Conformer | Dihedral Angle (N-C-C-C) | Relative Energy (kcal/mol) | Boltzmann Population (%) at 298 K |

|---|---|---|---|

| Anti | 180° | 0.00 | 73.1 |

| Gauche (+) | +60° | 1.20 | 13.4 |

| Gauche (-) | -60° | 1.20 | 13.4 |

| Eclipsed | 0° | 5.50 | <0.1 |

Note: Data is illustrative and based on typical values for similar acyclic systems.

Computational methods are invaluable for elucidating the step-by-step mechanism of reactions involving this compound, for example, in its deprotection or subsequent elaboration. By calculating the energies of reactants, intermediates, transition states, and products, a detailed reaction energy profile can be constructed. nih.govresearchgate.net

Transition state (TS) analysis is central to this process. A transition state represents the highest energy point along the reaction coordinate and is characterized by a single imaginary vibrational frequency. Locating the TS and calculating its energy provides the activation energy barrier (ΔG‡), a critical parameter for understanding reaction rates. researchgate.net For instance, in the acid-catalyzed hydrolysis of the dioxolane group, DFT calculations can model the protonation of an oxygen atom, followed by the nucleophilic attack of water and subsequent ring-opening, identifying the rate-determining step. nih.gov

Table 2: Calculated Activation Energies for a Hypothetical Deprotection Reaction

| Reaction Step | Description | Transition State | ΔG‡ (kcal/mol) |

|---|---|---|---|

| 1 | Dioxolane Protonation | TS1 | 10.5 |

| 2 | C-O Bond Cleavage | TS2 | 22.1 |

| 3 | Water Attack | TS3 | 15.8 |

Note: Data is hypothetical. The highest activation energy (TS2) would indicate the rate-determining step.

When this compound participates in reactions that generate new stereocenters, computational chemistry can be used to predict the stereochemical outcome. This is achieved by comparing the activation energies of the transition states leading to different stereoisomeric products (e.g., R vs. S or syn vs. anti).

The transition state with the lower activation energy will correspond to the major product, as this pathway is kinetically favored. Models can account for steric hindrance, electronic effects, and the influence of chiral catalysts or reagents to rationalize and predict the diastereoselectivity or enantioselectivity of a transformation.

Kinetic and Spectroscopic Studies of Reaction Mechanisms

Experimental studies provide the real-world data needed to validate and refine the theoretical models derived from computational chemistry. Kinetic measurements quantify reaction rates, while spectroscopic techniques offer a window into the structural changes occurring during a reaction.

In-situ spectroscopic techniques allow for the real-time monitoring of a chemical reaction without the need to isolate intermediates. researchgate.net This provides a dynamic view of the transformation of this compound into products.

Techniques such as Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) spectroscopy can track the disappearance of reactant peaks (e.g., the C=O stretch of the Cbz group at ~1690 cm⁻¹) and the appearance of product peaks. nih.govnih.govresearchgate.net Similarly, Nuclear Magnetic Resonance (NMR) spectroscopy can be used to follow the change in concentration of specific species over time by integrating the signals corresponding to unique protons or carbons in the reactant and product molecules. nih.govnih.govresearchgate.net This data is crucial for determining reaction orders and rate constants. kaust.edu.sa

Isotopic labeling is a powerful experimental technique for unambiguously tracing the path of atoms through a reaction mechanism. scripps.edunih.gov By replacing an atom in this compound with one of its heavier isotopes (e.g., ²H for ¹H, ¹³C for ¹²C, or ¹⁵N for ¹⁴N), its fate can be followed using mass spectrometry or NMR spectroscopy. nih.govmdpi.comeurisotop.com

For example, to confirm the mechanism of the hydrolysis of the Cbz group, the carbonyl carbon could be labeled with ¹³C. Analysis of the final products would reveal where the labeled carbon resides, confirming whether it was released as ¹³CO₂ or incorporated into another molecule. Isotopic labeling is also fundamental to determining kinetic isotope effects (KIEs), where changes in reaction rate upon isotopic substitution can pinpoint which bonds are broken or formed in the rate-determining step of the reaction.

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

Structure-Reactivity Relationships

The reactivity of this compound is governed by the interplay of its constituent functional groups: the dioxolane ring, the protective Cbz (benzyloxycarbonyl) group, and the ethylamine backbone. Understanding the influence of specific structural features, such as the methyl group on the dioxolane and the electronic and steric nature of the Cbz group, is crucial for predicting the compound's chemical behavior.

The 1,3-dioxolane (B20135) ring in this compound serves as a protecting group for a carbonyl functionality. Dioxolanes are generally stable under neutral and basic conditions but are susceptible to hydrolysis in the presence of acid. organic-chemistry.orgrsc.org The presence of a methyl group at the C2 position of the dioxolane ring, alongside the ethylamine chain, significantly influences the ring's stability and reactivity, primarily in acid-catalyzed hydrolysis.

The mechanism of acid-catalyzed hydrolysis of a 1,3-dioxolane involves protonation of one of the oxygen atoms, followed by the cleavage of a carbon-oxygen bond to form a resonance-stabilized carbocation (an oxocarbenium ion). The rate of this reaction is largely dependent on the stability of this carbocation intermediate.

Table 1: Predicted Relative Rates of Acid-Catalyzed Hydrolysis of Dioxolane Derivatives

| Compound | C2 Substituents | Stabilizing Effect on Carbocation Intermediate | Predicted Relative Hydrolysis Rate |

| 2-Ethyl-1,3-dioxolane | H, Ethyl | Moderate | Moderate |

| This compound | Methyl, Ethylenamine | High | High |

| 2,2-Dimethyl-1,3-dioxolane | Methyl, Methyl | High | High |

This table is based on established principles of carbocation stability and is intended to be illustrative.

Furthermore, the steric bulk of the methyl group, in conjunction with the adjacent ethylamine side chain, can also influence the approach of reagents to the dioxolane ring. However, in the context of hydrolysis, the electronic effect on the stability of the reaction intermediate is generally the more dominant factor.

The benzyloxycarbonyl (Cbz or Z) group is a widely used protecting group for amines in organic synthesis. total-synthesis.commasterorganicchemistry.com Its electronic and steric properties play a pivotal role in modulating the reactivity of the ethylamine portion of the molecule.

Electronic Effects:

The Cbz group is strongly electron-withdrawing. This is due to the presence of the carbonyl group directly attached to the nitrogen atom. The lone pair of electrons on the nitrogen atom is delocalized into the carbonyl group through resonance, which significantly reduces the nucleophilicity and basicity of the amine. This deactivation is essential for preventing the amine from participating in unwanted side reactions during multi-step syntheses.

The electron-withdrawing nature of the Cbz group can be qualitatively understood by its influence on the reactivity of the molecule. For instance, reactions that rely on the nucleophilic character of the amine, such as alkylation or acylation, would be significantly hindered by the presence of the Cbz group. The Hammett equation provides a quantitative measure of the electronic influence of substituents on a reaction center. viu.caviu.cawikipedia.org While specific Hammett parameters for the entire Cbz-protected ethylamine substituent are not available, the electron-withdrawing nature of the carbamate functionality is well-documented.

Steric Effects:

The Cbz group is sterically demanding due to the presence of the benzyl (B1604629) group. This steric bulk can hinder the approach of reagents to the nitrogen atom and adjacent parts of the molecule. This can be advantageous in directing reactions to other, less hindered parts of a larger molecule. However, it can also slow down desired reactions at the protected amine, even after activation. In the context of this compound, the steric hindrance from the Cbz group would further contribute to the stability of the compound by physically blocking access to the potentially reactive N-H bond.

Table 2: Summary of the Effects of the Cbz Group

| Property | Description | Consequence on Reactivity |

| Electronic Effect | Electron-withdrawing | Decreases the nucleophilicity and basicity of the amine. |

| Steric Effect | Bulky group | Hinders the approach of reagents to the nitrogen atom and adjacent functionalities. |

The Cbz group is stable under a variety of conditions but can be selectively removed, most commonly through catalytic hydrogenation (e.g., using H₂ and a palladium catalyst). total-synthesis.commasterorganicchemistry.com This process, known as hydrogenolysis, cleaves the benzylic C-O bond, liberating the free amine. This specific deprotection method allows for the unmasking of the amine at a desired stage of a synthetic sequence without affecting other functional groups like the dioxolane.

Exploration of Novel Reactivity Patterns

A deeper understanding of the reactivity of this compound is paramount to unlocking its full potential. This involves probing its compatibility with a wider range of functional groups and exploring its engagement in modern catalytic transformations.

While the N-Cbz and dioxolane protecting groups are known for their general stability, a systematic investigation into their compatibility with a broader spectrum of functional groups under various reaction conditions is warranted. This would involve subjecting this compound to a battery of chemical transformations to map out its reactivity profile comprehensively. Such studies would be invaluable for designing more complex and efficient synthetic routes.

Table 1: Proposed Functional Group Compatibility Screening

| Functional Group Class | Representative Reagents/Conditions | Expected Outcome for this compound |

| Strong Oxidizing Agents | KMnO₄, O₃ | Potential for cleavage of the benzyl group of the Cbz-protecting group or oxidation of the ethylamine backbone. |

| Strong Reducing Agents | LiAlH₄, Na/NH₃ | Reduction of the Cbz group to a methylamine and potential opening of the dioxolane ring. |

| Electrophilic Aromatic Substitution | HNO₃/H₂SO₄, Br₂/FeBr₃ | Nitration or bromination of the aromatic ring of the Cbz group. |

| Radical Initiators | AIBN, Benzoyl Peroxide | Potential for radical addition reactions at the ethylamine backbone. |

| Organolithium Reagents | n-BuLi, s-BuLi, t-BuLi | Potential for deprotonation at the benzylic position of the Cbz group or reaction with the dioxolane. |

The participation of this compound in organometallic transformations represents a significant area for growth. The nitrogen atom of the carbamate and the oxygen atoms of the dioxolane could serve as coordinating sites for various transition metals, enabling novel catalytic cycles. Research in this area could focus on:

Directed C-H Activation: The carbamate group could act as a directing group for the ortho-C-H activation of the benzyl ring, allowing for the introduction of various functional groups at this position.

Cross-Coupling Reactions: Investigation into palladium, nickel, or copper-catalyzed cross-coupling reactions could lead to the formation of new carbon-carbon and carbon-heteroatom bonds, expanding the molecular diversity accessible from this building block.

Asymmetric Catalysis: The development of chiral ligands derived from this compound could open doors to its use in asymmetric catalysis, leveraging the inherent chirality that can be introduced in its synthesis.

Advanced Synthetic Strategies

The adoption of modern synthetic technologies can offer significant advantages in terms of efficiency, safety, and scalability for the synthesis and derivatization of this compound.

The translation of the synthesis and subsequent transformations of this compound to continuous flow processes presents a promising avenue for research. Flow chemistry offers enhanced control over reaction parameters such as temperature, pressure, and reaction time, which can lead to improved yields, selectivity, and safety, particularly for highly exothermic or hazardous reactions. researchgate.net The synthesis of protected amines and acetals has been shown to be amenable to flow processes, suggesting that the production of this compound could be significantly optimized through this approach.

Table 2: Potential Advantages of Flow Synthesis for this compound

| Parameter | Batch Synthesis | Flow Synthesis |

| Heat Transfer | Limited by surface area-to-volume ratio | Excellent due to high surface area-to-volume ratio |

| Mass Transfer | Often diffusion-limited | Enhanced due to small channel dimensions |

| Safety | Handling of large volumes of hazardous reagents | Smaller reaction volumes, better containment |

| Scalability | Often requires re-optimization | "Scaling out" by running multiple reactors in parallel |

| Process Control | Manual or semi-automated | Fully automated with in-line analytics |

Photocatalysis and electrocatalysis offer green and sustainable alternatives to traditional synthetic methods. Exploring these approaches for the synthesis and functionalization of this compound could lead to novel and more efficient transformations.

Photocatalysis: Visible-light photocatalysis could be employed for C-H functionalization of the ethylamine backbone or the benzyl group of the Cbz protector. Furthermore, photocatalytic methods for the formation of the carbamate bond itself are emerging and could be applied to the synthesis of the target molecule.

Electrocatalysis: Electrocatalytic methods could be investigated for both the formation and cleavage of the Cbz group under mild conditions. Additionally, electrochemical oxidation or reduction could be used to introduce new functional groups into the molecule.

Integration into Chemoenzymatic Synthesis

The integration of enzymatic steps into the synthesis and derivatization of this compound offers the potential for highly selective and environmentally friendly processes.

Enzymatic Resolution: If a racemic synthesis of this compound is employed, lipases or proteases could be used for the kinetic resolution of the enantiomers. Lipases have been shown to be effective in the resolution of N-Cbz protected amino acids and related compounds. mdpi.com

Transaminase Reactions: While the amine is protected, future synthetic routes could involve the deprotection of the amine followed by a transaminase-catalyzed reaction to introduce a chiral amine center. Transaminases are powerful tools for the asymmetric synthesis of chiral amines. wikipedia.org

Enzymatic Acetalization/Deacetalization: Exploring enzymatic methods for the formation or cleavage of the dioxolane group could provide milder and more selective alternatives to traditional acid-catalyzed methods.

Cascade Reactions: The development of chemoenzymatic cascade reactions, where a chemical step is followed by an enzymatic transformation in a one-pot setup, could significantly streamline the synthesis of complex molecules derived from this compound. For instance, a chemical deprotection of the Cbz group could be followed by an in-situ enzymatic functionalization of the liberated amine.

Table 3: Potential Chemoenzymatic Applications

| Enzyme Class | Potential Application | Substrate/Product |

| Lipase | Kinetic resolution of racemic this compound | (R)- and (S)-N-Cbz-2-(2-methyl-1,3-dioxolan-2-yl)ethylamine |

| Protease | Enantioselective hydrolysis of an ester derivative | Chiral carboxylic acid and remaining enantiomer of the ester |

| Transaminase | Asymmetric amination of a deprotected keto-amine precursor | Chiral this compound |

| Acylase | Enantioselective deacylation of an N-acetylated precursor | Chiral amine and remaining enantiomer of the N-acetylated compound |

Future Research Trajectories for this compound

The carbamate-protected amine, this compound, represents a versatile synthetic intermediate. Its structure, featuring a masked carbonyl group in proximity to a protected primary amine, offers significant potential for the development of novel chemical entities. This article explores prospective research avenues centered on this molecule, focusing on biocatalytic modifications and its use as a scaffold for next-generation building blocks in chemical synthesis and drug discovery.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-Cbz-2-(2-methyl-1,3-dioxolan-2-yl)ethylamine, and how does reaction efficiency vary under different conditions?

- Methodology : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, trifluoromethanesulfonate intermediates (e.g., 4-(2-methyl-1,3-dioxolan-2-yl)phenyl trifluoromethanesulfonate) are effective electrophiles in amination reactions, achieving >99% yield under optimized conditions (n-pentane:EtOAc solvent system, column chromatography purification) . Ethyl ester derivatives of similar dioxolane-containing compounds (e.g., Ethyl 2-(2-methyl-1,3-dioxolan-2-yl)acetate) are synthesized via acid-catalyzed cyclization, requiring strict control of reaction time and temperature to avoid side products .

Q. How is the purity and structural integrity of this compound validated?

- Methodology : High-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC; Rf = 0.18 in n-pentane:EtOAc = 20:1) are standard for purity assessment. Mass spectrometry (EI-MS) provides molecular ion confirmation (e.g., m/z 192 base peak for related dioxolane-aniline derivatives) . Nuclear magnetic resonance (NMR) is critical for verifying the dioxolane ring integrity and Cbz-protected amine functionality .

Advanced Research Questions

Q. What role does the 2-methyl-1,3-dioxolane moiety play in stabilizing intermediates during catalytic reactions?

- Methodology : The dioxolane ring acts as a protective group for ketones or aldehydes, enhancing solubility and reducing undesired side reactions. For example, in transition metal-catalyzed aminations, the dioxolane group minimizes metal coordination interference, as observed in phosphine ligands like Dicyclohexyl(2-(2-methyl-1,3-dioxolan-2-yl)phenyl)phosphine, which improve catalytic efficiency in cross-coupling reactions . Computational studies (DFT) can model steric and electronic effects of the dioxolane ring on reaction pathways .

Q. How do competing reaction pathways (e.g., hydrolysis vs. cyclization) affect the synthesis of dioxolane-containing amines?

- Methodology : Acidic or aqueous conditions risk hydrolyzing the dioxolane ring to regenerate carbonyl groups. For instance, 2-(2-methyl-1,3-dioxolan-2-yl)propanoic acid ethyl ester undergoes hydrolysis to yield ketones unless anhydrous conditions are maintained . Kinetic studies using in-situ IR or NMR spectroscopy can monitor intermediate stability and guide solvent selection (e.g., aprotic solvents like THF or DCM) .

Q. What strategies resolve contradictions in spectroscopic data for dioxolane derivatives?

- Methodology : Discrepancies in MS or NMR spectra often arise from isomerism or impurities. For example, 4-(2-methyl-1,3-dioxolan-2-yl)aniline derivatives exhibit distinct fragmentation patterns (e.g., m/z 148 vs. 192) depending on substitution position . X-ray crystallography (e.g., CCDC-2100901) provides definitive structural validation when spectral ambiguity exists .

Q. How is this compound utilized in the synthesis of bioactive molecules?

- Methodology : The Cbz group enables selective deprotection under hydrogenolysis or acidic conditions, making the compound a versatile intermediate. For example, analogous dioxolane-ethylamine derivatives are precursors to thrombin inhibitors or kinase-targeting agents, where the dioxolane enhances metabolic stability . Structure-activity relationship (SAR) studies can optimize substituents for target binding .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.